Cas no 2514-33-2 (2-(4-methoxyphenyl)-1,2-benzothiazol-3(2h)-one)

2-(4-methoxyphenyl)-1,2-benzothiazol-3(2h)-one structure
2514-33-2 structure
Product Name:2-(4-methoxyphenyl)-1,2-benzothiazol-3(2h)-one
CAS No:2514-33-2
MF:C14H11NO2S
MW:257.307642221451
CID:1424474
PubChem ID:11054313
Update Time:2025-04-20

2-(4-methoxyphenyl)-1,2-benzothiazol-3(2h)-one Chemical and Physical Properties

Names and Identifiers

    • 2-(4-methoxyphenyl)-1,2-benzothiazol-3(2h)-one
    • 2-(p-methoxy-o-nitrophenyl)-benzo[b]thiophene
    • 2-(4-methoxyphenyl)-1,2-benzisothiazol-3(2H)-one
    • Benzo[b]thiophene, 2-(4-methoxy-2-nitrophenyl)-
    • 2-(p-methoxy-o-nitrophenyl)benzo[b]thiophene
    • CTK1B3694
    • 2-(4-methoxyphenyl)benz[d]isothiazol-3(2H)-one
    • SureCN6955307
    • 2-(2'-nitro-4'-methoxyphenyl)benzo[b]thiophene
    • CHEMBL609268
    • 2-(4-methoxyphenyl)benzisothiazol-3(2H)-one
    • 2-(p-methoxyphenyl)-1,2-benzisothiazolin-3-one
    • 2-(4-methoxyphenyl)benzo[d]isothiazol-3-one
    • 2-(4-methoxyphenyl)benzo[d]isothiazol-3(2H)-one
    • 2-(p-methoxyphenyl)-1,2-benzisothiazol-3(2H)-one
    • 2-(p-methoxy-o-nitrophenyl)-benzo[b]thiophene; 2-(4-methoxyphenyl)-1,2-benzisothiazol-3(2H)-one; Benzo[b]thiophene, 2-(4-methoxy-2-nitrophenyl)-; 2-(p-methoxy-o-nitrophenyl)benzo[b]thiophene; CTK1B3694; 2-(4-methoxyphenyl)benz[d]isothiazol-3(2H)-one; SureCN6955307; 2-(2'-nitro-4'-methoxyphenyl)benzo[b]thiophene; CHEMBL609268; 2-(4-methoxyphenyl)benzisothiazol-3(2H)-one; 2-(p-methoxyphenyl)-1,2-benzisothiazolin-3-one; 2-(4-methoxyphenyl)
    • CHEBI:92462
    • Q27164198
    • 2-(4-methoxyphenyl)-1,2-benzothiazol-3-one
    • 2514-33-2
    • KUC103867
    • 2-(4-Methoxy-phenyl)-benzo[d]isothiazol-3-one
    • DB-133603
    • SMR001831613
    • KUC103867N
    • CHEMBL327502
    • MLS003116059
    • cid_11054313
    • 2-(4-methoxyphenyl)-benzo[d]isothiazol-3-one
    • KSC-6-098
    • BDBM61916
    • SCHEMBL1897990
    • Inchi: 1S/C14H11NO2S/c1-17-11-8-6-10(7-9-11)15-14(16)12-4-2-3-5-13(12)18-15/h2-9H,1H3
    • InChI Key: ADVCMQZATPXDMZ-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2C(N1C1C=CC(=CC=1)OC)=O

Computed Properties

  • Exact Mass: 257.05113
  • Monoisotopic Mass: 257.05104977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 315
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 54.8Ų

Experimental Properties

  • PSA: 29.54
Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk